molecular formula C33H43ClN6O B12100619 Cy3 azide

Cy3 azide

Cat. No.: B12100619
M. Wt: 575.2 g/mol
InChI Key: JWFYJJIXFMMPNH-UHFFFAOYSA-N
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Description

Cy3 azide is a modified cyanine dye that is widely used in various scientific fields due to its fluorescent properties. It is an anthocyanin fluorescent dye that appears orange and has an excitation peak at approximately 550 nanometers and an emission peak at around 570 nanometers. This compound is particularly useful in fluorescence spectroscopy and imaging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3 azide can be synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the use of azide and alkyne moieties, which can be used interchangeably to tag the molecule of interest . The reaction is typically carried out under mild conditions, such as at room temperature and in aqueous media .

Industrial Production Methods

In industrial settings, this compound is produced using optimized synthetic routes that ensure high yield and purity. The compound is often available as a solid and can be stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Cy3 azide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it ideal for labeling and detection purposes .

Common Reagents and Conditions

The common reagents used in the click chemistry reaction involving this compound include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature .

Major Products

The major products formed from the click chemistry reaction involving this compound are fluorescently labeled molecules, which can be used for various detection and imaging applications .

Scientific Research Applications

Cy3 azide has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of fluorescent probes and labeling of molecules for detection.

    Biology: Employed in the labeling of biomolecules, such as nucleic acids and proteins, for imaging and detection purposes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.

Mechanism of Action

Cy3 azide exerts its effects through its fluorescent properties. The compound can be excited by a laser beam at specific wavelengths, leading to the emission of fluorescence. This fluorescence can be detected and measured, allowing for the visualization and quantification of labeled molecules. The molecular targets and pathways involved in the action of this compound include the specific binding of the dye to alkyne-containing molecules through the click chemistry reaction .

Comparison with Similar Compounds

Cy3 azide is part of a family of cyanine dyes, which also includes Cy5 and Cy7. Compared to these similar compounds, this compound has a unique excitation and emission profile, making it suitable for specific applications where other dyes may not be as effective . The fluorescence quantum yields of this compound are also significantly higher than those of other cyanine dyes, such as Cy5 .

List of Similar Compounds

  • Cy5
  • Cy7
  • Cy3B

This compound stands out due to its high fluorescence intensity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C33H43ClN6O

Molecular Weight

575.2 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H

InChI Key

JWFYJJIXFMMPNH-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

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